(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile
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Overview
Description
(1S,3R,4R)-2-Azabicyclo[221]heptane-3-carbonitrile is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, reducing agents like hydrogen gas with palladium catalysts for reduction, and oxidizing agents such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group typically yields primary amines, while oxidation can produce various oxides depending on the extent of the reaction.
Scientific Research Applications
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1S,3R,4R)-2-Azabicyclo[22
Properties
Molecular Formula |
C7H10N2 |
---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-4-7-5-1-2-6(3-5)9-7/h5-7,9H,1-3H2/t5-,6+,7+/m1/s1 |
InChI Key |
CBECPKLEGGTSOV-VQVTYTSYSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H](N2)C#N |
Canonical SMILES |
C1CC2CC1C(N2)C#N |
Origin of Product |
United States |
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